1-(3-fluoro-4-methylphenyl)-N-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Properties
Molecular Formula |
C19H19FN4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H19FN4O2/c1-12-7-8-15(10-17(12)20)24-13(2)18(22-23-24)19(25)21-11-14-5-4-6-16(9-14)26-3/h4-10H,11H2,1-3H3,(H,21,25) |
InChI Key |
SNDSWRIUJJJFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Functionalization of the Phenyl Rings:
Amide Bond Formation: The final step involves the formation of the amide bond between the triazole ring and the substituted phenyl rings, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated systems for the functionalization and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC or DMP.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and appropriate solvents like DMF or DMSO
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the fluoro group could yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluoro-4-methylphenyl)-3-propylurea: Similar in structure but with a urea moiety instead of a triazole ring.
1-(4-fluoro-3-methoxyphenyl)acetone: Similar in structure but with an acetone moiety instead of a triazole ring.
Uniqueness
1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts stability and versatility in chemical reactions. The combination of fluoro and methoxy groups on the phenyl rings also enhances its potential for various applications in medicinal chemistry and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
